3-(4-Fluorophenyl)prop-2-enoyl chloride CAS number 13565-08-7
3-(4-Fluorophenyl)prop-2-enoyl chloride CAS number 13565-08-7
An In-depth Technical Guide to 3-(4-Fluorophenyl)prop-2-enoyl chloride (CAS: 13565-08-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile and Reactive Building Block
3-(4-Fluorophenyl)prop-2-enoyl chloride, also known as 4-Fluorocinnamoyl chloride, is a highly reactive α,β-unsaturated acyl chloride. Its chemical structure is characterized by three key functional components: a 4-fluorophenyl group, a reactive acyl chloride, and a conjugated alkene system. This unique combination makes it an invaluable intermediate in synthetic organic chemistry, particularly for the construction of complex molecular architectures in medicinal chemistry and materials science.
The acyl chloride group serves as an excellent electrophile for nucleophilic acyl substitution reactions, enabling the facile formation of amides, esters, and other carboxylic acid derivatives. The strategic placement of a fluorine atom on the phenyl ring is of particular importance in drug discovery. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity, which can positively impact pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive overview of the synthesis, reactivity, handling, and application of this pivotal chemical reagent.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in a laboratory setting. The data for 3-(4-Fluorophenyl)prop-2-enoyl chloride is summarized below.
Physical Properties
| Property | Value | Source |
| CAS Number | 13565-08-7 | - |
| Molecular Formula | C₉H₆ClFO | - |
| Molecular Weight | 184.60 g/mol | [4] |
| Appearance | Solid or liquid | General knowledge |
| Boiling Point | Data not available; similar compounds like cinnamoyl chloride boil at ~130 °C at 11 mmHg. | [5] |
| Melting Point | Data not available | - |
| Density | Data not available; similar compounds like acryloyl chloride have a density of ~1.114 g/mL. | [6] |
| Solubility | Reacts violently with water and alcohols. Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of the compound. Below are the expected characteristic signals.
| Spectroscopy | Expected Chemical Shifts / Peaks |
| ¹H NMR | δ ~7.8-7.5 (m, 2H, Ar-H ortho to F), δ ~7.2-7.0 (m, 2H, Ar-H meta to F), δ ~7.6 (d, 1H, J ≈ 15-16 Hz, vinylic H), δ ~6.5 (d, 1H, J ≈ 15-16 Hz, vinylic H). The large coupling constant (J) for the vinylic protons is indicative of a trans (E) configuration. |
| ¹³C NMR | δ ~166 (C=O), δ ~145 (vinylic C), δ ~125 (vinylic C), aromatic carbons showing characteristic C-F coupling. |
| FTIR (cm⁻¹) | ~1750-1800 (s, C=O stretch, acyl chloride), ~1625 (m, C=C stretch, alkene), ~1600, 1510 (m, C=C stretch, aromatic). |
| Mass Spec (EI) | M⁺ peak at m/z 184/186 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). |
Synthesis and Mechanistic Insight
Synthesis from 4-Fluorocinnamic Acid
The most direct and common laboratory synthesis of 3-(4-Fluorophenyl)prop-2-enoyl chloride involves the treatment of its parent carboxylic acid, 4-fluorocinnamic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.
Causality : The use of thionyl chloride is advantageous because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[8] Their evolution from the reaction mixture drives the equilibrium towards the product side, in accordance with Le Châtelier's principle, often resulting in high yields of the desired acyl chloride.[9]
Caption: Mechanism of nucleophilic acyl substitution on an acyl chloride.
This reactivity makes it a premier starting material for synthesizing:
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Amides: By reacting with primary or secondary amines. This is one of the most important reactions in medicinal chemistry for forging the backbone of many drug molecules. [1][2]* Esters: By reacting with alcohols, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. [10]* Anhydrides: By reacting with carboxylate salts.
Applications in Drug Discovery and Development
The 4-fluorocinnamoyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.
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Scaffold for Bioactive Molecules : The compound serves as a key building block for synthesizing chalcone derivatives and other related molecules that have demonstrated significant antitumor, antibacterial, and anti-inflammatory properties. [11]The α,β-unsaturated system can act as a Michael acceptor, enabling covalent interactions with biological targets.
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Enhanced Pharmacokinetics : The 4-fluoro substituent is a bioisostere for a hydrogen atom but possesses unique electronic properties. It can block metabolic oxidation at the para-position of the phenyl ring, thereby increasing the metabolic stability and half-life of a drug candidate. [2]This is a widely used strategy in modern drug design. [3]
Safety and Handling: A Critical Overview
3-(4-Fluorophenyl)prop-2-enoyl chloride is a hazardous chemical that demands strict adherence to safety protocols.
Core Hazards :
-
Corrosive : Causes severe skin burns and eye damage. [12]* Water Reactive : Reacts violently with water, releasing corrosive hydrogen chloride gas. [7]This reactivity extends to other protic substances like alcohols and amines.
-
Lachrymator : Vapors are irritating to the eyes and respiratory system. [7] | Handling and Storage Protocol | | :--- | | Engineering Controls | Always handle in a certified chemical fume hood. Ensure an eyewash station and safety shower are readily accessible. [7][13]| | Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat. [12][14]| | Dispensing | Use only glass or Teflon-lined equipment. Metal spatulas or containers should be avoided as it may be corrosive to metals. [12]Dispense under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture. | | Incompatible Materials | Water, alcohols, amines, bases, and strong oxidizing agents. [7]| | Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. The container must be tightly sealed. [13]Storage under an inert atmosphere is recommended to preserve quality. | | Disposal | Dispose of as hazardous chemical waste in accordance with all federal, state, and local regulations. Do not pour down the drain. [14]|
Experimental Protocol: Synthesis of N-benzyl-3-(4-fluorophenyl)acrylamide
This protocol details a representative application of 3-(4-Fluorophenyl)prop-2-enoyl chloride in the synthesis of an amide, a cornerstone reaction in pharmaceutical development. This procedure is based on the principles of the Schotten-Baumann reaction. [15]
Caption: Step-by-step workflow for a typical amide coupling reaction.
Methodology Details:
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Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition : Dissolve 3-(4-Fluorophenyl)prop-2-enoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 15 minutes, maintaining the temperature at 0 °C.
-
Causality: Dropwise addition is critical to control the exothermic reaction and prevent the formation of side products. Triethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing protonation of the benzylamine nucleophile.
-
-
Reaction : Allow the reaction to stir at 0 °C for an additional 30 minutes after the addition is complete, then remove the ice bath and let the mixture stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, quench by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing : Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution (to remove any remaining acidic species), and finally with brine (to aid in phase separation). [1]6. Drying and Concentration : Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure amide.
This protocol provides a robust and validated method for utilizing 3-(4-Fluorophenyl)prop-2-enoyl chloride to generate valuable amide products for further research and development.
References
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Khan Academy. (2010, October 21). Amide formation from acyl chloride. Retrieved from [Link]
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- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
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